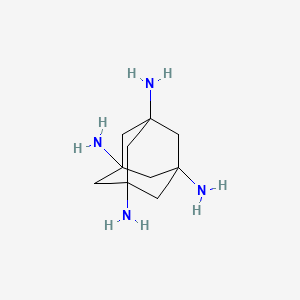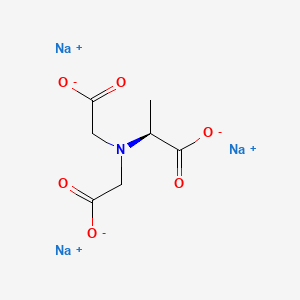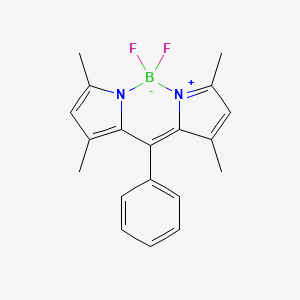
Cerium(III) acetylacetonate hydrate
説明
Cerium(III) acetylacetonate hydrate, also known as Ce(acac)3, is a compound with the formula Ce(C5H7O2)3·xH2O . It is typically isolated as the trihydrate and partial dehydration gives the dihydrate, a red-brown solid . It is a cerium source that is soluble in organic solvents as an organometallic compound .
Synthesis Analysis
This compound is a precursor to mesoporous nanocrystalline ceria using the sol-gel process . It can also be used along with gadolinium acetylacetonate to synthesize gadolinia-doped ceria (GDC) gel powders .
Molecular Structure Analysis
The linear formula of this compound is Ce(C5H7O2)3·xH2O . The molecular weight on an anhydrous basis is 437.44 .
Chemical Reactions Analysis
This compound is a precursor to mesoporous nanocrystalline ceria using the sol-gel process . It can also be used along with gadolinium acetylacetonate to synthesize gadolinia-doped ceria (GDC) gel powders .
Physical And Chemical Properties Analysis
This compound appears as a crystalline powder . It has a molecular weight of 437.44 on an anhydrous basis . The melting point is between 131 and 132 °C .
科学的研究の応用
1. Nanocrystalline Ceria for Biological Applications
Cerium(III) acetylacetonate hydrate is used to form nanocrystalline ceria with antioxidant properties, beneficial in biological applications. These nanocrystals, created via high-temperature thermal decomposition, vary in size, surface chemistry, and cerium(III) content, offering diverse applications in biology and medicine (Lee et al., 2012).
2. Synthesis of Mesoporous Ceria
This compound is integral in synthesizing mesoporous ceria, a material with a crystallite size of around 10 nm and a distinct pore size distribution. This synthesis involves sol-gel methods, where cerium(III) acetylacetonate acts as a precursor, creating ceria with potential uses in various industrial and technological fields (Zagaynov & Buryak, 2015).
3. Precursor for Ceria Thin Films
This compound serves as a precursor in the thermal decomposition process to form cerium oxide (ceria) films. These films have significant applications in electronics and optoelectronics, including silicon-on-insulator structures, capacitor devices, and fuel cells (Ristoiu et al., 2008).
作用機序
Target of Action
Cerium(III) acetylacetonate hydrate, also known as Ce(acac)3, is a compound that primarily targets the formation of mesoporous nanocrystalline ceria . It is also used in the synthesis of gadolinia-doped ceria (GDC) gel powders .
Mode of Action
The compound forms a chelate ring by bonding each oxygen atom to the metallic cation . This property makes acetylacetonates commonly used in various catalysts and catalytic reagents for organic synthesis .
Biochemical Pathways
The compound is a precursor to mesoporous nanocrystalline ceria using the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the context of this compound, the sol-gel process facilitates the formation of ceria nanoparticles .
Pharmacokinetics
It’s important to note that the compound is typically isolated as the trihydrate . Partial dehydration gives the dihydrate, a red-brown solid .
Result of Action
The primary result of the action of this compound is the formation of mesoporous nanocrystalline ceria . This compound can also be used along with gadolinium acetylacetonate to synthesize gadolinia-doped ceria (GDC) gel powders .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically used in its standard state (at 25 °C [77 °F], 100 kPa) . It’s also worth noting that the compound is a crystalline powder and is insoluble in water , which could influence its action, efficacy, and stability in different environments.
Safety and Hazards
特性
IUPAC Name |
cerium;(Z)-4-hydroxypent-3-en-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ce.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGQVCBMBCKNFG-KJVLTGTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ce] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ce] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26CeO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206996-61-4 | |
| Record name | Cerium (III) 2,4-pentanedionate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)


